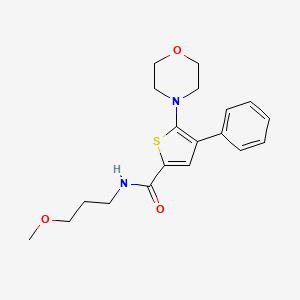
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide acts as a prodrug, which means that it is converted into its active form in the body. The active form of this compound is MPP+, which is a potent neurotoxin that selectively targets dopaminergic neurons in the brain. MPP+ inhibits the activity of complex I of the mitochondrial electron transport chain, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. This compound has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. In addition, this compound has been found to cause neuroinflammation and neurodegeneration in animal models, which has led to the development of various treatments for Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to selectively target dopaminergic neurons in the brain and induce Parkinson's-like symptoms in animal models. However, this compound also has several limitations, including its toxicity and the fact that it is a prodrug that requires conversion into its active form. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the development of new synthetic methods for this compound. In addition, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Overall, this compound is a valuable tool for scientific research, and its potential applications in various fields make it an important area of study for the future.
Métodos De Síntesis
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has been found to cause Parkinson's-like symptoms in animal models, which has led to the development of various treatments for the disease.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-11-5-8-20-18(22)17-14-16(15-6-3-2-4-7-15)19(25-17)21-9-12-24-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXAPVQJGZLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)